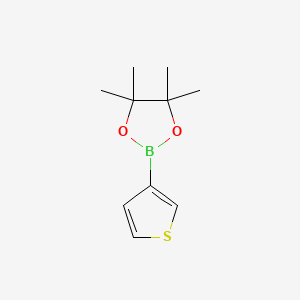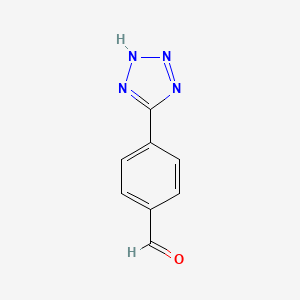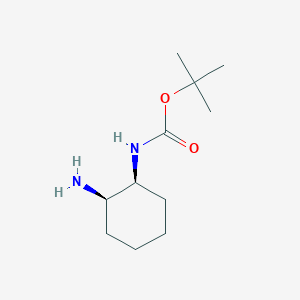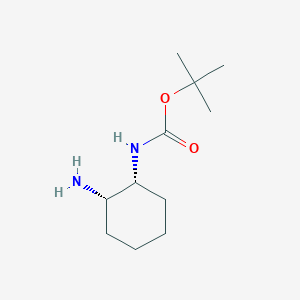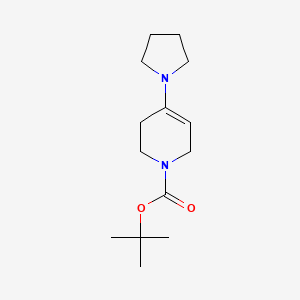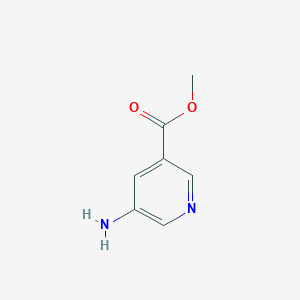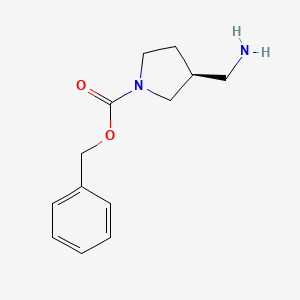
Tributyl(1-propynyl)tin
概要
説明
Tributyl(1-propynyl)tin is an organotin compound with the chemical formula [CH3(CH2)3]3SnC≡CCH3. It is a member of the organotin family, which consists of tin atoms bonded to organic groups. This compound is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds.
作用機序
- Hydrosilation : Tributyl(1-propynyl)tin can undergo hydrosilation reactions with silicon compounds containing hydrogen (Si-H) groups. This results in the formation of new Si-C bonds.
- Halogenation : The compound reacts with halogens (Cl, Br, I), replacing butyl groups with halogen atoms on the tin center.
Mode of Action
生化学分析
Biochemical Properties
Tributyl(1-propynyl)tin plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to metabotropic glutamate receptor type 1 (mGluR1), which is a G-protein-coupled receptor involved in neurotransmission. The compound acts as a ligand in the synthesis of 18F-labeled triazolo quinoline derivatives, which are used as positron emission tomography (PET) ligands for in vivo imaging of mGluR1 .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s propynyl group, characterized by a triple bond, contributes to its reactivity and ability to form stable complexes with target biomolecules. For instance, its binding to mGluR1 involves specific interactions with the receptor’s ligand-binding domain, leading to conformational changes that activate or inhibit downstream signaling pathways .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical transformations. One notable pathway is its participation in the synthesis of phenyl-substituted pyrimidine-dione through cycloaddition and Stille coupling reactions. These reactions involve the formation of carbon-carbon bonds, highlighting the compound’s role in complex organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
Tributyl(1-propynyl)tin can be synthesized through the reaction of tributyltin chloride with lithium acetylide. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as tetrahydrofuran. The reaction conditions include maintaining a low temperature to control the reactivity of the acetylide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
Tributyl(1-propynyl)tin undergoes various types of chemical reactions, including:
Cycloaddition Reactions: It reacts with ethyl isocyanate to form phenyl-substituted pyrimidine-dione via cycloaddition.
Stille Coupling Reactions: It participates in Stille coupling reactions to form carbon-carbon bonds with organic halides.
Common Reagents and Conditions
Cycloaddition Reactions: Ethyl isocyanate is a common reagent, and the reaction is typically catalyzed by nickel(0) complexes.
Stille Coupling Reactions: Palladium catalysts are commonly used, and the reaction is carried out under an inert atmosphere.
Major Products
Cycloaddition Reactions: The major product is phenyl-substituted pyrimidine-dione.
Stille Coupling Reactions: The major products are various substituted organic compounds depending on the halide used.
科学的研究の応用
Tributyl(1-propynyl)tin has several applications in scientific research:
Organic Synthesis: It is used as a starting material in the synthesis of complex organic molecules.
Positron Emission Tomography (PET): It is used in the synthesis of 18F-labeled triazolo quinoline derivatives, which are PET ligands for imaging metabotropic glutamate receptor type 1.
Pharmaceutical Research: It is involved in the synthesis of compounds that act as antagonists for metabotropic glutamate receptor 1.
類似化合物との比較
Similar Compounds
- Tributyl(vinyl)tin
- Tributyl(1-ethoxyvinyl)tin
- Allyltributylstannane
- Tributyl(phenylethenyl)tin
Uniqueness
Tributyl(1-propynyl)tin is unique due to its propynyl group, which imparts distinct reactivity compared to other organotin compounds. This reactivity makes it particularly useful in cycloaddition and coupling reactions, where it can form complex organic structures efficiently.
特性
IUPAC Name |
tributyl(prop-1-ynyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3H3.Sn/c3*1-3-4-2;1-3-2;/h3*1,3-4H2,2H3;1H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQJLTOSSVXOCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C#CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369776 | |
| Record name | Tributyl(1-propynyl)tin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64099-82-7 | |
| Record name | Tributyl(1-propynyl)tin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tributyl(prop-1-yn-1-yl)stannane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





